2-ETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-14-7-10(13)11-5-4-9-6-8(2)12-15-9/h6H,3-5,7H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXXTXOXYIQRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC1=CC(=NO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where ethanol reacts with an appropriate leaving group under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less expensive and more readily available reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Research indicates that 2-Ethoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several pathogens, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) reported for related compounds were around 128 µg/mL.
- Enzyme Inhibition : It has been noted that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, enzyme inhibition studies have shown potential activity against acetylcholinesterase, which is relevant in neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 20 µM against MCF-7 cells. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial activity, researchers evaluated the efficacy of this compound against common bacterial strains. The results showed that it inhibited the growth of E. coli and S. aureus at concentrations lower than those required for traditional antibiotics. This suggests potential applications in developing new antimicrobial agents.
Data Tables
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, including those involved in inflammation, cancer, and other diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table compares key structural and functional attributes of 2-ETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE with analogous compounds:
Key Insights :
Substituent Effects: Chloro vs. Ethoxy: Chloro groups (e.g., in alachlor and ’s compound ) enhance electrophilicity and reactivity, making them suitable for herbicides. In contrast, the ethoxy group in the target compound reduces environmental persistence and may improve metabolic stability for therapeutic use.
Biological Activity :
- Herbicidal vs. Therapeutic : Alachlor and pretilachlor rely on chloro substituents and aromatic rings for herbicidal activity, while the target compound’s oxazole and flexible ethyl chain suggest a role in modulating protein targets (e.g., kinases or GPCRs).
- Complex Heterocycles : The triazole-pyridazine derivative demonstrates how additional heterocycles and sulfur atoms expand binding modes, though this increases synthetic complexity.
Synthetic Considerations :
- The ethyl linker in the target compound may require multi-step synthesis (e.g., alkylation of oxazole precursors), whereas chloroacetamides ( ) are synthesized via straightforward acyl chloride reactions.
Biological Activity
2-Ethoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 219.26 g/mol
The compound features an ethoxy group and an oxazole moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Enzyme Inhibition : The oxazole ring is known to interact with enzyme active sites, potentially inhibiting enzymes like tyrosinase, which is crucial in melanin synthesis .
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, although specific pathways for this compound require further elucidation.
In Vitro Studies
In vitro studies have shown that this compound exhibits notable biological activities:
- Cytotoxicity : A study evaluated the cytotoxic effects of various oxazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against melanoma cells while sparing normal cells .
- Tyrosinase Inhibition : Similar compounds have demonstrated significant inhibition of tyrosinase activity, with IC₅₀ values indicating effective concentrations for potential therapeutic applications in hyperpigmentation disorders .
Case Studies
- Melanoma Treatment : A case study involving the application of oxazole derivatives in melanoma treatment highlighted the effectiveness of these compounds in reducing tumor size in animal models. The study reported a significant decrease in tumor volume when treated with a related compound .
- Skin Disorders : Another study focused on the use of oxazole derivatives for treating skin disorders associated with excessive melanin production. The results suggested that these compounds could serve as potential agents for managing conditions like melasma and age spots .
Data Table: Biological Activity Summary
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to verify the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and oxazole ring protons (δ 6.2–6.5 ppm) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₇N₂O₃) .
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
What strategies optimize synthesis yield and scalability for this compound?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 85% yield in 15 minutes vs. 60% in 4 hours under reflux) .
- Solvent-free conditions : Minimizes purification steps; for example, using neat triethylamine as both base and solvent .
- Catalyst screening : Test Pd/C or Zeolite catalysts for amidation steps to enhance efficiency .
What structural features influence its reactivity in pharmacological applications?
Q. Basic
- Oxazole moiety : Enhances metabolic stability and hydrogen-bonding potential with biological targets .
- Ethoxy group : Modulates lipophilicity (logP ~2.1), affecting membrane permeability .
- Amide linker : Facilitates interactions with proteases or kinases via hydrogen bonding .
How should researchers design experiments to elucidate its mechanism of action?
Q. Advanced
- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like COX-2 or EGFR kinases .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2 inhibition) under varying pH and ionic conditions .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of target binding .
What intermediates are critical in its synthesis, and how are they characterized?
Q. Basic
- 3-Methyl-1,2-oxazole-5-ethylamine : Synthesized via cyclization of ethyl acetoacetate with hydroxylamine, confirmed by FT-IR (C=N stretch at 1650 cm⁻¹) .
- Chloroethyl ethoxy acetate : Intermediate from chloroacetyl chloride and ethoxyethanol, validated by ¹³C NMR (δ 170 ppm for carbonyl) .
How can thermal stability be assessed for formulation development?
Q. Advanced
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., onset at 220°C) .
- Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions (e.g., sharp endotherm at 145°C) .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months to simulate shelf-life degradation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
